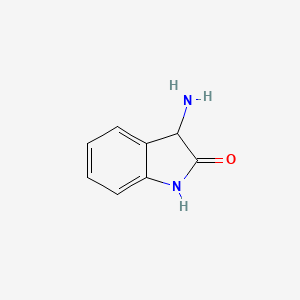

3-Aminoindolin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOURBIFKJIEMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117069-75-7 | |

| Record name | 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminoindolin 2 One and Its Derivatives

Classical and Contemporary Synthetic Routes to 3-Aminoindolin-2-one

Reduction of Isatin (B1672199) Oxime

A well-established method for the synthesis of this compound involves the chemical reduction of isatin oxime. Isatin, a readily available starting material, can be converted to its corresponding 3-oxime derivative through reaction with hydroxylamine. Subsequent reduction of the oxime functionality furnishes the desired 3-amino group.

Commonly employed reducing agents for this transformation include sodium dithionite (B78146) or zinc metal in the presence of acetic acid. For instance, the reduction of 1-methylisatin-3-oxime using zinc in an acidic medium has been shown to yield the corresponding acetamidooxindole, which is a derivative of this compound. rsc.org This approach offers a straightforward and cost-effective route to the this compound core structure. Electrochemical methods have also been explored, where the reduction of isatin-3-thiosemicarbazone derivatives can lead to the formation of this compound as a final product.

Reaction of Anthranilic Acid with Formamide (B127407)

The reaction between anthranilic acid and formamide is a classical method in heterocyclic synthesis. However, under typical thermal conditions, this reaction is widely reported to yield quinazolin-4(3H)-one rather than this compound. rsc.orggoogle.comacs.org The conventional method involves heating a mixture of anthranilic acid and formamide, often at elevated temperatures (150-160 °C) for several hours. rsc.org Green chemistry approaches utilizing microwave irradiation have been shown to accelerate this reaction, providing higher yields of quinazolin-4(3H)-one in a significantly shorter time frame. rsc.org

Interestingly, a variation of this reaction has been reported to produce an isomer of the target compound. When anthranilic acid is heated with formamide in the presence of a dehydrating agent such as phosphorus pentoxide, 6-aminoindolin-2-one (B116108) is formed. This highlights the critical role of reaction conditions in directing the cyclization pathway.

| Reactants | Conditions | Product | Yield |

| Anthranilic acid, Formamide | 150-160 °C, 8h | Quinazolin-4(3H)-one | 61% |

| Anthranilic acid, Formamide | Microwave irradiation, 5 min | Quinazolin-4(3H)-one | 87% |

| Anthranilic acid, Formamide, Phosphorus pentoxide | Heating | 6-Aminoindolin-2-one | Not specified |

Approaches via Oxime Ether Functionalized Carbamoylcyclohexadienes

A more contemporary and mechanistically distinct approach to 3-aminoindolin-2-ones involves the use of oxime ether functionalized carbamoylcyclohexadienes. scispace.comunibas.it This radical cyclization-based strategy offers a unique pathway to the target scaffold.

In this method, O-benzyloxime ether substituted amidocyclohexadienes are prepared in a multi-step sequence starting from 2-aminoacetophenone. scispace.com The key step involves the peroxide-induced decomposition of these precursors. This generates radical species that undergo a rapid and regioselective 5-exo ring closure onto the C=N bond of the oxime ether. scispace.com This cyclization results in the formation of indolin-2-ones bearing a benzyloxyaminyl group at the 3-position, which is a protected form of the desired 3-amino functionality. scispace.com

Similarly, an O-trityloxime ether analogue has been shown to undergo a comparable 5-exo-cyclization. However, this is followed by a β-scission event that releases a stable trityl radical and a 3-nitrosoindolin-2-one derivative. scispace.com This highlights how the choice of the protecting group on the oxime ether can influence the final product distribution.

Copper-Catalyzed Three-Component Coupling Reactions for 3-Aminoindolines

Modern catalytic methods provide efficient and atom-economical routes to complex molecules. One such example is the copper-catalyzed three-component coupling reaction to synthesize 3-aminoindoline derivatives. This reaction brings together an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.

The cascade transformation is believed to proceed through the copper-catalyzed formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular cyclization to form the indoline (B122111) core. This multicomponent reaction is highly efficient for generating a variety of 3-aminoindolines. While this method directly produces the 3-aminoindoline scaffold, subsequent oxidation would be required to introduce the C2-carbonyl group to form this compound. Although a direct, one-pot oxidation following this coupling has not been extensively detailed for this specific transformation, the oxidation of indoline derivatives to their corresponding oxindoles (indolin-2-ones) is a known transformation in organic synthesis, often achievable with various oxidizing agents. For instance, the oxidation of certain indoline derivatives to the corresponding aldehyde has been reported, suggesting the feasibility of accessing the ketone oxidation state at C2. sci-hub.se

Asymmetric Synthesis of Chiral this compound Analogues

The development of enantioselective methods to access chiral 3-aminoindolin-2-ones is of paramount importance, as the biological activity of these compounds is often stereospecific. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of these valuable molecules.

Organocatalytic Approaches to Enantioselective Synthesis

Organocatalytic strategies have been successfully employed for the asymmetric α-amination of 3-substituted oxindoles to generate chiral 3-amino-2-oxindole derivatives with a quaternary stereocenter. These reactions often utilize bifunctional catalysts that can activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.

One notable example is the use of a chiral scandium triflate/N,N'-dioxide complex to catalyze the reaction between 3-substituted oxindoles and azodicarboxylates. This method affords the corresponding 3-amino-2-oxindole products in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee). google.com The reaction demonstrates good substrate tolerance and can be performed with low catalyst loadings. google.com

Another successful approach involves a chiral N,N'-dioxide-nickel(II) complex for the asymmetric amination of 3-bromo-3-substituted oxindoles with anilines. This method provides a direct route to a range of 3-amino-indolinones with quaternary stereocenters in high yields and with high enantiomeric excess (up to 96% ee). Furthermore, enantioselective α-oxyamination of unprotected 3-substituted oxindoles with nitrosobenzene (B162901) has been achieved using tertiary amine-thiourea bifunctional organocatalysts, yielding 3-amino-2-oxindole derivatives with high enantioselectivity.

The Mannich reaction, a cornerstone of C-C bond formation, has also been adapted for the asymmetric synthesis of fluorinated this compound analogues. The reaction between 3-fluoroindolin-2-one derived enolates and non-fluorinated aldimines, for instance, can proceed with nearly perfect diastereoselectivity, allowing for the preparation of enantiomerically pure α-fluoro-β-amino-indolin-2-ones. unibas.it

| Catalyst/Method | Reactants | Product Type | Yield | Enantioselectivity (ee) |

| Chiral Sc(OTf)₃/N,N'-dioxide complex | 3-Substituted oxindoles, Azodicarboxylates | 3-Amino-2-oxindole derivatives | Up to 98% | Up to 99% |

| Chiral N,N'-dioxide-Ni(II) complex | 3-Bromo-3-substituted oxindoles, Anilines | 3-Amino-indolinones with quaternary stereocenters | Up to 99% | Up to 96% |

| Tertiary amine-thiourea | 3-Substituted oxindoles, Nitrosobenzene | 3-Amino-2-oxindole derivatives | Good | Moderate to excellent |

| Organocatalyzed Mannich reaction | 3-Fluoroindolin-2-one enolates, Aldimines | α-Fluoro-β-amino-indolin-2-ones | Not specified | >98:2 dr |

Stereoselective Synthesis from Isatin Imines

The catalytic asymmetric synthesis of chiral 3-amino-3-substituted-2-oxindoles has gained significant attention as it provides access to enantioenriched compounds with potential biological activities. scispace.comresearchgate.netrsc.org Isatin imines are key intermediates in these transformations, serving as electrophiles for various nucleophilic addition reactions. scispace.comresearchgate.netrsc.org

One notable approach is the enantioselective aza-Morita–Baylis–Hillman (aza-MBH) reaction. For instance, the reaction of isatin imines with methyl vinyl ketone, catalyzed by β-isocupreidine and chiral phosphines, yields 3-amino-2-oxindoles with a C-3 tetrasubstituted stereocenter in excellent yields (up to 98%) and high enantioselectivities (up to 99% ee). scispace.com A similar reaction employing acrylates as the nucleophile, catalyzed by a phosphine-squaramide organocatalyst, also affords the corresponding products with high stereocontrol. scispace.com

The versatility of isatin imines is further demonstrated in enantioselective additions of other nucleophiles. Cinchona-derived thiourea (B124793) catalysts have been effectively used for the addition of 1,3-dicarbonyl compounds and diphenylphosphite to N-Boc protected isatin imines. scispace.com Additionally, organocatalytic enantioselective decarboxylative Mannich-type reactions of malonic half thioesters with isatin imines provide another route to chiral 3-amino-2-oxindoles. scispace.com These methods underscore the importance of isatin imines as versatile precursors for the stereoselective synthesis of this important class of compounds. scispace.comresearchgate.netrsc.org

Asymmetric Mannich Reactions with Indolinone Derived Enolates

Asymmetric Mannich reactions represent a powerful tool for the synthesis of chiral β-amino carbonyl compounds, and their application to indolinone-derived enolates has provided efficient access to 3-aminoindolin-2-ones with a quaternary stereocenter. semanticscholar.orgresearchgate.netnih.govacs.org This strategy is particularly valuable for constructing complex and biologically relevant molecules. nih.gov

One approach involves the in situ generation of tertiary enolates from 3-fluoroindolin-2-one derivatives through a detrifluoroacetylative process. These enolates then undergo Mannich reactions with sulfinylaldimines. semanticscholar.orgresearchgate.netacs.org This method has been shown to be highly diastereoselective, affording α-fluoro-β-amino-indolin-2-ones in excellent yields and with high stereocontrol. semanticscholar.orgresearchgate.net The reaction conditions are often mild, and the process is compatible with a range of functional groups on both the enolate and imine partners. semanticscholar.orgresearchgate.net

Another variation utilizes 3-indolinone-2-carboxylates as the enolate precursor. In the presence of a chiral bifunctional thiourea catalyst, these substrates react with N-Boc-benzaldimines, generated in situ from α-amidosulfones. nih.gov This organocatalytic Mannich reaction proceeds under mild conditions to furnish chiral β-amino esters with high yields and excellent enantiomeric excesses (up to 99% ee). nih.gov The scope of this reaction is broad, tolerating various substituents on the aromatic ring of the aldimine. nih.gov

Table 1: Asymmetric Mannich Reactions for the Synthesis of this compound Derivatives

| Enolate Precursor | Electrophile | Catalyst/Conditions | Product Type | Stereoselectivity (dr or ee) | Reference |

|---|---|---|---|---|---|

| 3-Fluoroindolin-2-one derivative | Sulfinylaldimine | Detrifluoroacetylative in situ generation | α-Fluoro-β-amino-indolin-2-one | High diastereoselectivity | semanticscholar.orgresearchgate.netacs.org |

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications. These modifications can be broadly categorized into substitutions at the C-3 position, the nitrogen of the indolinone ring, and the aryl portion of the scaffold. sci-hub.se

Chemical Modification at C-3 Position

The C-3 position of the indolin-2-one ring is a common site for introducing structural diversity. The presence of a reactive methylene (B1212753) group allows for various chemical transformations.

One of the most widely used methods is the Knoevenagel condensation, where the indolin-2-one is reacted with aldehydes or other carbonyl compounds. researchgate.net This reaction leads to the formation of 3-alkenylideneindolin-2-ones. researchgate.net Another approach involves the synthesis of 3,3-di(indolyl)oxindoles through the reaction of isatin with indoles, often catalyzed by Lewis acids like ferric chloride. sci-hub.se

Furthermore, direct C-H amidation at the C-3 position of indoles has been achieved using electrophilic N-benzenesulfonyloxyamides in the presence of a zinc salt, providing a direct route to 3-amidoindoles. nih.govresearchgate.net The reactivity at this position can be influenced by the choice of catalyst; for instance, the absence of a zinc salt in the aforementioned amidation reaction can lead to the formation of indole (B1671886) aminal products instead. nih.govresearchgate.net

N-Substitution of the Indolin-2-one Ring

Modification at the nitrogen atom of the indolin-2-one ring is a key strategy to modulate the physicochemical and biological properties of these compounds. N-substitution can be readily achieved through various alkylation and arylation reactions.

A common method involves the reaction of the N-unsubstituted indolin-2-one with an appropriate halide in the presence of a base. For example, N-arylmethyl substituted indole derivatives can be synthesized by first forming an imine at the C-3 position, followed by activation with a base like sodium hydride and subsequent reaction with a substituted benzyl (B1604629) halide. brieflands.com

In other synthetic sequences, N-alkylisatins can be used as starting materials for subsequent reactions, such as piperidine-catalyzed aldol (B89426) reactions with aryl methyl ketones to form N-substituted 3-hydroxy-3-(2-oxoethyl)indolin-2-ones. nih.gov The choice of the N-substituent can have a significant impact on the biological activity of the final compounds. For instance, studies on certain 1,2,4-triazole-tethered indolinones have shown that N-substitution on the indolin-2-one ring generally leads to improved antiproliferative potency against cancer cell lines. mdpi.com

Modifications on the Aryl Portion of the Scaffold

Functionalization of the aromatic ring of the indolin-2-one scaffold provides another avenue for structural diversification and optimization of biological activity. Common modifications include the introduction of various substituents through electrophilic aromatic substitution or cross-coupling reactions.

For example, the synthesis of 5-het(aryl)-3-aminoindolin-2-ones has been explored for their potential as matrix metalloproteinase (MMP) inhibitors. researchgate.netresearchgate.net These compounds can be prepared from substituted isatins, which themselves can be synthesized via Suzuki cross-coupling reactions of halo-isatins with arylboronic acids. researchgate.net

Other modifications can involve the introduction of nitro groups, which can subsequently be reduced to amino groups, or halogens, which can serve as handles for further functionalization. vulcanchem.comtandfonline.com The nature and position of the substituent on the aryl ring can significantly influence the biological profile of the molecule. For example, in a series of 1,2,4-triazole-tethered indolinones, the presence of a 5-nitro group on the indolin-2-one ring was found to be crucial for potent inhibition of cancer cell growth. mdpi.com

Pre-column Derivatization Techniques for Analytical Applications

For the analysis of amino acids and related compounds by high-performance liquid chromatography (HPLC), pre-column derivatization is a widely employed technique to enhance detection sensitivity and improve chromatographic separation. actascientific.comacademicjournals.org This involves reacting the analyte with a derivatizing agent before it enters the HPLC column. actascientific.com

Several reagents are commonly used for the pre-column derivatization of amino groups. o-Phthalaldehyde (OPA), in the presence of a thiol such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, reacts with primary amino groups to form fluorescent isoindole derivatives. actascientific.comjasco-global.com However, OPA does not react with secondary amines. jasco-global.com To analyze both primary and secondary amino acids, a dual derivatization strategy is often employed, where primary amines are first reacted with OPA, followed by the reaction of secondary amines with a different reagent, such as 9-fluorenylmethyl chloroformate (FMOC). actascientific.comjasco-global.com

Other derivatizing agents include dansyl chloride, phenyl isothiocyanate (PITC), and 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). actascientific.comacademicjournals.org The choice of reagent depends on the specific analytical requirements, such as the desired detection method (e.g., UV-Vis or fluorescence) and the nature of the analyte. academicjournals.org Automated pre-column derivatization systems are also available, which can improve the reproducibility and throughput of the analysis. nih.govresearchgate.net A recent development is the in-needle pre-column derivatization for amino acid quantification (iPDAQ), which automates the process within the injection needle, increasing throughput and reducing reagent consumption. nih.gov

Table 2: Common Pre-column Derivatization Reagents for Amino Group Analysis

| Derivatizing Reagent | Target Functional Group | Detection Method | Notes | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) / Thiol | Primary amines | Fluorescence | Does not react with secondary amines. | actascientific.comjasco-global.com |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines | Fluorescence | Often used in combination with OPA for comprehensive amino acid analysis. | actascientific.comjasco-global.com |

| Dansyl chloride | Primary and secondary amines | Fluorescence | --- | actascientific.com |

| Phenyl isothiocyanate (PITC) | Primary and secondary amines | UV | Forms phenylthiocarbamyl (PTC) derivatives. | actascientific.com |

Structure Activity Relationship Sar Studies of 3 Aminoindolin 2 One Derivatives

Principles and Methodologies in SAR Analysis

The primary goal of SAR analysis is to build a comprehensive understanding of how specific parts of a molecule, or pharmacophores, interact with a biological target to produce a response. This is achieved by synthesizing a series of related compounds with targeted structural variations and evaluating their biological activity.

Key principles and methodologies include:

Systematic Structural Variation: Researchers design and synthesize a library of compounds where specific parts of the 3-aminoindolin-2-one scaffold are altered. This could involve changing substituents on the aromatic ring, modifying the amino group at the 3-position, or altering the lactam ring.

Biological Data Analysis: The synthesized compounds are then tested in biological assays to measure their activity. This data is then carefully analyzed in conjunction with the structural changes to identify trends.

Identification of Activity Cliffs: A significant focus is on identifying "activity cliffs," which are small changes in chemical structure that lead to a large difference in biological activity. These cliffs provide valuable insights into critical interaction points with the biological target.

Iterative Design and Optimization: The information gleaned from SAR studies guides the design of new, more potent, and selective compounds. This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.

Impact of Substituents on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituent groups at different positions of the core scaffold.

The introduction of heterocyclic or aryl groups onto the this compound core has been shown to be a viable strategy for developing selective inhibitors of matrix metalloproteinases (MMPs).

Activity against MMPs: SAR studies have demonstrated that 5-het(aryl)-3-aminoindolin-2-ones are active against MMP-2 and MMP-13. For instance, certain derivatives displayed significant inhibitory concentration (IC50) values against MMP-13 while showing minimal activity against MMP-8.

Influence on Selectivity: Replacing the isatin (B1672199) ring with a biaryl system in some derivatives did not diminish potency against MMP-13 but did lead to a reduction in selectivity.

Table 1: SAR Data of Selected 5-Het(aryl)-3-aminoindolin-2-one Derivatives against MMPs

| Compound | Substitution | MMP-13 IC50 (µM) | MMP-8 Activity |

|---|---|---|---|

| 33 | Biaryl system | 3 | Negligible |

| 37 | 5-het(aryl) | 3 | Negligible |

Data sourced from research on het(aryl)isatin to het(aryl)aminoindoline scaffold hopping.

The incorporation of fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, is a common strategy in medicinal chemistry to enhance the biological properties of a molecule.

Enhanced Potency: The high electronegativity of fluorine can alter the electronic properties of the molecule, often leading to increased binding affinity and potency. For example, in some classes of compounds, adding a trifluoromethyl group has been shown to increase potency by several fold compared to non-fluorinated analogs.

Metabolic Stability: Fluorine atoms can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and half-life in the body.

Conformational Effects: The presence of fluoroalkyl groups can influence the preferred conformation of the molecule, which can be critical for its interaction with a biological target. The proximity of electron-withdrawing fluorine atoms to the amino acid backbone in α-fluoroalkyl-α-amino acids decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid.

Alkylation and acylation reactions, particularly the Friedel-Crafts reaction, are fundamental methods for introducing alkyl and acyl groups onto aromatic rings. These modifications can significantly impact the biological activity of this compound derivatives.

Alkylation: The introduction of alkyl groups can alter the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. However, Friedel-Crafts alkylation can be limited by carbocation rearrangements, which can lead to a mixture of products. The reaction is also not successful on aromatic rings with strongly electron-withdrawing groups or basic amino groups.

Acylation: Friedel-Crafts acylation introduces an acyl group, which is an electron-withdrawing group. This can deactivate the aromatic ring to further substitution, preventing multiple additions. Unlike alkylation, acylation does not typically undergo rearrangement. In the context of this compound derivatives, acylation of the nitrogen at the N-1 position has been explored to generate analogs with potent antiproliferative activities. For instance, the acylation of a spiro thiazolidine (B150603) intermediate with cyclohexanecarbonyl chloride has been used to produce final compounds with dual inhibitory profiles against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).

Influence of Fluoroalkyl Groups on Biological Profiles

In Vitro and In Vivo SAR Investigations

The evaluation of SAR is a multi-step process that often begins with in vitro assays and progresses to more complex in vivo models for promising candidates.

In Vitro Studies: These "test-tube" experiments are crucial for the initial screening of a large number of compounds. They allow for the determination of key parameters such as inhibitory concentrations (e.g., IC50 values) against specific enzymes or receptors. For example, in vitro studies on 1,3-dihydro-2H-indolin-2-one derivatives identified compounds with good COX-2 inhibitory activities. Similarly, in vitro screening of an in-house molecular library led to the identification of an indoline (B122111) compound as a hit for 5-LOX inhibition.

In Vivo Studies: Compounds that show promising activity in vitro are often advanced to in vivo studies in animal models. These studies provide

Medicinal Chemistry and Biological Applications of 3 Aminoindolin 2 One

3-Aminoindolin-2-one as a Scaffold in Drug Development

The this compound structure is a versatile and valuable scaffold in the design of new pharmaceutical compounds. smolecule.com Its inherent chemical properties allow for diverse modifications, making it a cornerstone for developing drugs aimed at a range of diseases, most notably cancer. smolecule.com This scaffold is frequently utilized in biochemical research to investigate enzyme inhibition and cellular signaling pathways. smolecule.com The indole (B1671886) ring, a key component of this scaffold, is a prominent feature in many approved drugs and compounds currently undergoing clinical trials. mdpi.com

Derivatives built upon the this compound framework have been synthesized and assessed for their potential to inhibit various enzymes, including α-glucosidase and matrix metalloproteinases (MMPs). researchgate.netnih.gov The adaptability of this scaffold allows for the creation of compounds that can interact with specific biological targets, highlighting its importance in modern drug discovery. smolecule.commdpi.comresearchgate.net

Anticancer Potential and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to inhibit the growth of cancer cell lines and induce apoptosis. Their anticancer activity is often attributed to their ability to interfere with key enzymes and signaling pathways that are crucial for tumor growth and survival.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a critical role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. researchgate.netmdpi.com Consequently, MMPs are considered important targets for cancer therapy. mdpi.com

A notable development in the field of MMP inhibition is the discovery of this compound derivatives that function in a zinc-independent manner. researchgate.net Traditional MMP inhibitors often chelate the catalytic zinc ion, but this can lead to a lack of selectivity and off-target effects. researchgate.netnih.gov In contrast, certain 5-het(aryl)-3-aminoindolin-2-one derivatives have been shown to inhibit MMPs without binding to the zinc ion. researchgate.netresearchgate.net Computational modeling studies have confirmed that these compounds occupy the S1' pocket of the enzyme, a key determinant of selectivity, without coordinating with the catalytic zinc. researchgate.netresearchgate.net This represents a significant advancement in the design of more selective and potentially less toxic MMP inhibitors. researchgate.netresearchgate.net

The selectivity of this compound-based MMP inhibitors has been evaluated against several MMP isoforms, including MMP-2, MMP-8, and MMP-13. researchgate.netresearchgate.net Research has shown that certain 5-het(aryl)-3-aminoindolin-2-ones are active against MMP-2 and MMP-13, with some compounds showing an IC50 of 3 µM against MMP-13. researchgate.netresearchgate.net Notably, many of these new compounds displayed minimal to no activity against MMP-8. researchgate.netresearchgate.net This selectivity is a desirable trait, as different MMPs have distinct roles in both normal physiological processes and disease states. For instance, MMP-13 is a key enzyme in the degradation of type II collagen, making it a target for diseases like osteoarthritis, while MMP-2 is implicated in tumor progression. researchgate.netacs.org

Below is a table summarizing the inhibitory activity and selectivity of representative this compound derivatives against different MMPs.

| Compound | Target MMPs | IC50 (µM) | Selectivity Profile |

| Compound 33 | MMP-13 | 3 | Active against MMP-13, reduced selectivity. researchgate.netresearchgate.net |

| Compound 37 | MMP-13, MMP-2 | 3 (for MMP-13) | Active against MMP-13 and MMP-2, negligible activity toward MMP-8. researchgate.netresearchgate.net |

| Compounds 37-39 | MMP-2, MMP-13 | Not specified | Active toward MMP-2 and MMP-13. researchgate.netresearchgate.net |

The indolin-2-one scaffold is a well-established core structure for numerous kinase inhibitors. scirp.orgscirp.org Kinases are crucial enzymes in cell signaling pathways that control cell growth, proliferation, and survival, and their deregulation is a hallmark of cancer. scirp.org

3-Substituted indolin-2-ones have been identified as potent and selective inhibitors of various kinases. scirp.orgscirp.org For example, Sunitinib, a drug based on the indolin-2-one structure, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs (VEGFR-1, VEGFR-2, VEGFR-3), PDGFRs (PDGFRα, PDGFRβ), c-kit, FLT3, and RET. scirp.orgscirp.org It has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. scirp.orgscirp.org

Other derivatives have also shown significant inhibitory activity against a range of kinases. For instance, some pyrrole-indoline-2-one derivatives have been extensively studied for their inhibition of VEGFR, PDGFR α/β, c-kit, and FLT3. scirp.org One such derivative, SU6656, is an inhibitor of the Src family of tyrosine kinases. scirp.org Another compound was found to be a dual inhibitor of Aurora B and FLT3 with very low IC50 values of 0.4 nM and 0.5 nM, respectively. sci-hub.se A series of 3-pyrrolo[β]cyclohexylene-2-dihydroindolinones were designed as inhibitors of VEGFR-2, PDGFR-β, and c-Kit kinases, with one compound also showing significant activity against VEGFR-1, VEGFR-3, Ret, and Flt-3. sci-hub.se

The table below provides examples of indolin-2-one-based kinase inhibitors and their targets.

| Inhibitor | Target Kinases |

| Sunitinib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, c-kit, FLT3, RET, CSF1R scirp.orgscirp.org |

| SU10944 | VEGFR-1, VEGFR-2 scirp.org |

| SU6656 | Src family kinases, Aurora B kinases scirp.org |

| Compound 43 | Aurora B, FLT3 sci-hub.se |

| Compound 308b | VEGFR-2, PDGFR-β, c-Kit, VEGFR-1, VEGFR-3, Ret, Flt-3 sci-hub.se |

Recent research has identified this compound derivatives as inhibitors of the human caseinolytic protease proteolytic subunit (HsClpP). sci-hub.se HsClpP is a serine protease located in the mitochondria that plays a vital role in maintaining cellular homeostasis by removing damaged or misfolded proteins. researchgate.net Its involvement in cancer cell proliferation and metastasis has made it a promising target for anticancer therapies. researchgate.net

A specific derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, has been discovered as an inhibitor of HsClpP. sci-hub.se This compound was also found to be potent against HeLa cells and to disrupt mitochondrial function. sci-hub.se

Zinc-Independent MMP Inhibition by 3-Aminoindolin-2-ones

Activation of Excitatory Amino Acid Transporter 2 (EAAT2)

Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1), is a crucial protein for maintaining the balance of glutamate in the central nervous system. wikipedia.orgnih.gov It is primarily located on astrocytes and is responsible for over 90% of glutamate reuptake from the synaptic cleft. wikipedia.orgfrontiersin.org This process is vital for terminating excitatory neurotransmission and preventing the neurotoxic effects of excessive glutamate. wikipedia.orgfrontiersin.org Dysfunction of EAAT2 has been linked to various neurological disorders, making it a significant target for therapeutic intervention. wikipedia.orgnih.gov

The activation of EAAT2 can be achieved through enhancing its expression or by directly activating its transporter function. wikipedia.org Research has identified translational activators that can increase EAAT2 levels, offering neuroprotective effects in preclinical models of neurological diseases. wikipedia.orgnih.gov For instance, certain β-lactam antibiotics have been shown to be neuroprotective by increasing EAAT2 promoter activation through an NF-κB-mediated pathway. guidetopharmacology.orgmdpi.com

While direct activators of EAAT2 are still an emerging area of research, the therapeutic potential of upregulating its function is clear. wikipedia.org The regulation of EAAT2 expression is complex, involving various transcription factors and signaling pathways. frontiersin.org Understanding these mechanisms is key to developing novel strategies for conditions associated with glutamate excitotoxicity. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of the indolin-2-one scaffold have demonstrated notable anti-inflammatory and analgesic activities. For example, a series of 3-imino-1-oxoisoindolines, which share a structural relationship with this compound, were identified as potent anti-inflammatory and analgesic agents in murine models. nih.gov These compounds were effective at a dose of 8 mg/kg and also offered protection against lipopolysaccharide-induced endotoxic shock. nih.gov Their mechanism of action is thought to involve the inhibition of TNF-alpha and IL-1 release from macrophages, interference with their receptor binding, inhibition of lysosomal hydrolytic enzymes, and suppression of leukotriene synthesis in macrophages. nih.gov

Furthermore, 3-diazo-1-methyl-1,3-dihydro-indol-2-one, a related indolin-2-one derivative, was identified as a potential contributor to the anti-inflammatory, antinociceptive, and antipyretic properties of a plant extract. jppres.com The analgesic effects of related compounds have been demonstrated in both peripheral and central pain models. mdpi.com For instance, in the acetic acid-induced writhing test, which models peripheral pain, these compounds significantly reduced the pain response. mdpi.com This effect is likely due to the inhibition of pro-inflammatory prostaglandins (B1171923) that sensitize peripheral nociceptors. mdpi.com In central pain models, the prolongation of tail immersion time suggests a pain-modulating action within the central nervous system. mdpi.com

Other studies on related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have also reported significant anti-inflammatory and analgesic effects, further highlighting the potential of nitrogen-containing heterocyclic scaffolds in this therapeutic area. mdpi.comnih.gov

Enzyme Inhibition Studies (General Kinases, α-Glucosidase, α-Amylase)

The this compound core and its derivatives have been investigated for their inhibitory effects on various enzymes, including kinases, α-glucosidase, and α-amylase.

Kinase Inhibition: The oxindole (B195798) scaffold, a core component of this compound, is recognized as a valuable pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. researchgate.net

α-Glucosidase and α-Amylase Inhibition: Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. mdpi.commdpi.comnih.gov Derivatives of this compound have shown promise in this area.

A study on 3,5-disubstituted indolin-2-one derivatives identified them as potent α-glucosidase inhibitors. researchgate.net The most active compound in this series, 5f, demonstrated an IC50 of 6.78 µM against yeast α-glucosidase and effectively managed postprandial hyperglycemia in animal models. researchgate.net Notably, some of these α-glucosidase inhibitors also exhibited submicromolar potency as GSK3β inhibitors, suggesting a potential for dual-target agents in diabetes treatment. researchgate.net

Another study focusing on 3,3-di(indolyl)indolin-2-ones reported significant α-glucosidase inhibitory activity, with some compounds showing higher inhibition than the standard drug acarbose. nih.govresearchgate.net Interestingly, these compounds displayed lower α-amylase inhibition, which could be advantageous in reducing the gastrointestinal side effects associated with strong α-amylase inhibitors. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected indolin-2-one derivatives against α-glucosidase and α-amylase.

| Compound | α-Glucosidase % Inhibition (at 50 µg/ml) | α-Amylase % Inhibition (at 50 µg/ml) | Reference |

| Acarbose | 19 ± 5 | 90 ± 2 | nih.govresearchgate.net |

| 1i | 67 ± 13 | 51 ± 4 | nih.govresearchgate.net |

Data represents mean ± SD (n=3).

Applications in Biochemical Research and Signal Transduction Pathways

The study of this compound and its derivatives has implications for biochemical research, particularly in the context of signal transduction pathways. numberanalytics.comalliedacademies.org Signal transduction is the process by which cells receive and respond to external stimuli, involving a cascade of molecular events. alliedacademies.orgwikipedia.org These pathways are fundamental to numerous cellular processes, and their dysregulation is often linked to disease. numberanalytics.com

The ability of this compound derivatives to interact with biological targets such as kinases and receptors makes them useful tools for probing these complex signaling networks. nih.govnih.gov For example, their role as enzyme inhibitors allows for the investigation of the specific functions of these enzymes within a given pathway. researchgate.netnih.gov

The development of targeted therapeutic agents often relies on a deep understanding of these pathways. numberanalytics.com By designing molecules that modulate specific components of a signaling cascade, it is possible to influence cellular responses and potentially treat various diseases. numberanalytics.comalliedacademies.org The versatility of the indolin-2-one scaffold allows for the synthesis of a diverse range of compounds, each with the potential to interact with different elements of signal transduction pathways, thereby aiding in their elucidation and providing leads for new drug development. researchgate.net

Potential in Other Therapeutic Areas (e.g., Anti-diabetic, Antiviral, Antimicrobial, Antifungal)

The this compound scaffold has shown promise across a spectrum of other therapeutic areas.

Anti-diabetic: Beyond the inhibition of α-glucosidase and α-amylase, the anti-diabetic potential of related compounds is being explored through various mechanisms. researchgate.net Some plant-derived compounds with structural similarities have been shown to stimulate insulin (B600854) secretion. mdpi.comnih.gov The development of dual inhibitors, such as those targeting both α-glucosidase and α-amylase, is an active area of research. nih.gov Alkaloids isolated from medicinal plants have also demonstrated anti-diabetic properties by influencing glucose metabolism and insulin signaling pathways. scielo.br

Antiviral: Derivatives of the oxindole core have been identified as having antiviral properties. researchgate.net For instance, 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives have been synthesized and evaluated for their anti-HIV activity, with some compounds showing encouraging potency against the HIV-1 reverse transcriptase enzyme. researchgate.net Other research has pointed to the potential of indol-3-carboxylic acid derivatives against viruses like SARS-CoV-2. actanaturae.ru The broad antiviral potential of this chemical family continues to be an area of active investigation. researchgate.netacs.orgmolaid.com

Antimicrobial and Antifungal: A number of studies have highlighted the antimicrobial and antifungal activities of this compound and its derivatives. mdpi.comccspublishing.org.cn For example, 3-alkylidene-2-indolone derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity. mdpi.com Some of these compounds demonstrated minimum inhibitory concentrations (MIC) comparable to the antibiotic gatifloxacin. mdpi.com

Other related heterocyclic structures, such as 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, have also shown significant antibacterial and antifungal effects. nih.gov In some cases, the activity of these synthetic compounds surpassed that of established antibiotics like ampicillin (B1664943) and streptomycin. nih.gov The antimicrobial potential of various alkaloid structures, including those with an indole core, is well-documented. mdpi.com The development of new antimicrobial agents is crucial in the face of rising antibiotic resistance, and the this compound scaffold represents a promising starting point for further research. mdpi.comnih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) of a selected 3-alkylidene-2-indolone derivative against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 10h | Staphylococcus aureus ATCC 6538 | 0.5 | mdpi.com |

| 10h | Staphylococcus aureus ATCC 4220 | 0.5 | mdpi.com |

| 10h | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 | mdpi.com |

| Gatifloxacin (Control) | Staphylococcus aureus ATCC 6538 | 0.5 | mdpi.com |

| Gatifloxacin (Control) | Staphylococcus aureus ATCC 4220 | 0.5 | mdpi.com |

| Gatifloxacin (Control) | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 | mdpi.com |

Computational and Theoretical Studies on 3 Aminoindolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. openaccessjournals.com This method is crucial for understanding the binding mechanisms of potential drug candidates and for virtual screening of compound libraries. openaccessjournals.comfrontiersin.org

Research on derivatives of 3-aminoindolin-2-one has utilized molecular docking to explore their interactions with various enzymatic targets. In one prominent study, docking simulations were performed to investigate the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-8, and MMP-13, which are implicated in cancer progression. researchgate.netresearchgate.net The simulations revealed that 5-het(aryl)-3-aminoindolin-2-one derivatives consistently occupied the S1' specificity pocket of the enzymes. researchgate.net A significant finding from this modeling was that, unlike many traditional MMP inhibitors, the this compound core did not coordinate with the catalytic zinc ion in the active site. researchgate.netresearchgate.net This suggests a novel, zinc-independent mechanism of inhibition for this class of compounds.

In another example, docking studies were conducted on 3,3-di(indolyl)indolin-2-ones, a related class of compounds, to understand their inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. researchgate.net The results from these simulations supported the experimental inhibition data, identifying key interactions within the enzyme active sites. researchgate.net

The general workflow for such a simulation involves preparing the 3D structures of both the ligand (the this compound derivative) and the receptor protein, followed by running an algorithm that samples a large number of possible binding poses and scores them based on binding affinity or energy. nih.gov

| Derivative Class | Target Protein(s) | Key Finding from Docking Simulation | Reference |

|---|---|---|---|

| 5-het(aryl)-3-aminoindolin-2-ones | Matrix Metalloproteinases (MMP-2, MMP-13) | Ligands bind to the S1' specificity pocket without coordinating the catalytic zinc ion. | researchgate.netresearchgate.net |

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase, α-Amylase | Docking revealed key interactions with active site residues, supporting observed inhibitory activities. | researchgate.net |

Structure-Based Computational Studies for Activity Rationalization

Structure-based computational studies go hand-in-hand with molecular docking to rationalize the observed biological activities of a series of compounds. arabjchem.org By analyzing the predicted binding modes in the context of experimental data, such as the half-maximal inhibitory concentration (IC50), researchers can develop a Structure-Activity Relationship (SAR). arabjchem.org This relationship explains how modifications to the chemical structure of the ligand affect its biological potency.

For the 5-het(aryl)-3-aminoindolin-2-one inhibitors of MMPs, structure-based computational analysis was essential to make sense of the enzymatic assay results. researchgate.netresearchgate.net For instance, the studies rationalized why certain derivatives, like compound 37, exhibited potent activity against MMP-13 (IC50 of 3 µM), while showing negligible activity toward MMP-8. researchgate.netresearchgate.net The analysis of the binding geometries within the different MMP isoforms helped to explain this selectivity. researchgate.net The computational models confirmed that the fragments occupied the S1' site across the tested enzymes, but subtle differences in the pocket's shape and amino acid composition likely accounted for the observed variations in inhibitory strength. researchgate.netresearchgate.net

These studies often employ molecular dynamics (MD) simulations after the initial docking. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes that are not captured by static docking poses. nih.govmdpi.com

Prediction of Biological Activity through Computational Models

Beyond analyzing known interactions, computational models can be built to predict the biological activity of novel compounds before they are synthesized. conferencenrml.com Quantitative Structure-Activity Relationship (QSAR) is a primary ligand-based method used for this purpose. nih.govmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection : A group of this compound derivatives with experimentally measured biological activities (the "training set") is compiled. nih.govmdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, electrostatic fields). nih.govnih.gov

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., support vector machines, random forests), are used to build a model that links the descriptors to the activity. mdpi.comuminho.pt

Validation : The model's predictive power is tested using an external set of compounds (the "test set") that was not used in model creation. mdpi.com

Once validated, such a model can be used to predict the activity of new, virtual this compound derivatives, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov Programs like PASS (Prediction of Activity Spectra for Substances) can also predict a wide range of biological activities for a given structure based on SAR analysis of a vast database of known active compounds. way2drug.combmc-rm.org

| Step | Description | Relevance to this compound |

|---|---|---|

| 1. Data Collection | Assemble a set of this compound derivatives with known biological activities (e.g., IC50 values). | Forms the basis for building the predictive model. |

| 2. Descriptor Calculation | Calculate physicochemical and structural properties (e.g., logP, polar surface area, electronic properties) for each molecule. | Quantifies the structural features of the derivatives. |

| 3. Model Building | Use statistical methods to correlate the descriptors with the biological activity. | Creates a mathematical equation to predict activity from structure. |

| 4. Model Validation | Assess the model's accuracy and predictive power using internal and external test sets. | Ensures the model is robust and not just a result of chance correlation. |

| 5. Prediction | Use the validated model to predict the activity of new, unsynthesized this compound derivatives. | Guides the design and prioritization of new compounds for synthesis. |

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imperial.ac.ukresearchgate.net It has become a standard tool in computational chemistry for its balance of accuracy and computational cost. researchgate.net For this compound and its derivatives, DFT provides critical information about its geometry and electronic properties.

Key applications of DFT in the study of this compound include:

Geometry Optimization : DFT calculations are used to find the most stable three-dimensional structure (the ground state geometry) of the molecule. mdpi.com This optimized structure is often used as the starting point for more computationally demanding studies, such as molecular docking. mdpi.com

Structural Comparison : The theoretically calculated geometry can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. mdpi.com For example, a study on a related indoline (B122111) compound found that the geometry optimized with DFT was very similar to the experimental crystal structure, with a root-mean-squared deviation of just 0.143 Å. mdpi.com

Electronic Property Analysis : DFT is used to calculate fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Vibrational Frequency Calculation : Theoretical vibrational frequencies (like those seen in an IR spectrum) can be calculated and compared with experimental spectra to help confirm the structure of a newly synthesized compound. orientjchem.org

Molecular Electrostatic Potential (MEP) : DFT can generate MEP maps, which visualize the electron density distribution around the molecule. These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insight into potential sites for intermolecular interactions. nih.govorientjchem.org

Commonly used methods involve functionals like B3LYP with basis sets such as 6-311G++ or 6-31+G(d,p). mdpi.comnih.gov

| Application | Description | Scientific Insight Provided |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy 3D conformation of the molecule. | Provides an accurate molecular structure for use in other computational methods like docking. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Calculation of the energy of the highest occupied and lowest unoccupied molecular orbitals. | Helps to understand chemical reactivity, stability, and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Mapping the electrostatic potential onto the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack and hydrogen bonding. |

| Vibrational Analysis | Calculation of theoretical vibrational frequencies. | Aids in the interpretation of experimental IR and Raman spectra to confirm molecular structure. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 3-aminoindolin-2-one and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, stereoselective, and diverse methodologies. rsc.orgacs.orgresearchgate.net Current efforts are focused on overcoming the limitations of existing synthetic routes to access a wider range of structurally complex and functionally optimized analogs.

One promising approach involves the use of organocatalysis to achieve highly stereoselective syntheses. For instance, secondary amine-catalyzed Michael/hemiaminalization cascade reactions of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes have been shown to produce chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactams in high yields and with excellent enantioselectivities. rsc.org This method highlights the potential of organocatalysis in creating complex spirocyclic systems incorporating the this compound core. rsc.org

Another area of innovation is the development of one-pot, multi-component reactions. These strategies offer atom economy and operational simplicity. A notable example is the one-pot, three-component synthesis of 2-methylene-3-aminoindolines and 2-methyl-3-aminoindoles using N-(2-formylaryl)sulfonamides, secondary amines, and calcium carbide as a solid alkyne source. researchgate.net This method avoids the use of hazardous gaseous acetylene (B1199291) and provides access to a diverse range of products. researchgate.net

Furthermore, researchers are exploring novel cyclization strategies to construct the core indolin-2-one ring system with a 3-amino substituent. Peroxide-induced decompositions of O-benzyloxime ether substituted amidocyclohexadienes have been shown to lead to the formation of indolin-2-ones with benzyloxyaminyl substitution at the 3-position through rapid 5-exo ring closures. acs.org

The detrifluoroacetylative in situ generation of fluorinated amide enolates from 3-fluoroindolin-2-one represents another significant advancement. nih.gov These enolates undergo asymmetric Mannich additions with sulfinylaldimines, yielding α-fluoro-β-(fluoroalkyl)-β-aminoindolin-2-ones with C-F quaternary stereogenic centers in high yields and diastereoselectivities. nih.gov This method provides a pathway to novel fluorinated analogs with potential applications in medicinal chemistry. nih.govscispace.com

Future research in this area will likely focus on:

Asymmetric Catalysis: Expanding the toolbox of chiral catalysts to control the stereochemistry at the C3 position and other stereocenters. rsc.org

Flow Chemistry: Utilizing continuous flow technologies for safer, more scalable, and efficient synthesis of this compound derivatives.

Photoredox Catalysis: Harnessing the power of light to enable novel bond formations and functionalizations of the indolin-2-one scaffold.

Divergent Synthesis: Developing strategies that allow for the selective synthesis of different structural isomers from a common starting material by tuning reaction conditions. beilstein-journals.org

Exploration of New Biological Targets and Therapeutic Applications

The this compound scaffold has demonstrated a broad spectrum of biological activities, making it a fertile ground for the discovery of new therapeutic agents. researchgate.netsmolecule.com While its role as a kinase inhibitor is well-established, emerging research is uncovering novel biological targets and expanding its therapeutic potential into new disease areas. sci-hub.se

Oncology: The indolin-2-one nucleus is a key feature in several FDA-approved tyrosine kinase inhibitors. sci-hub.se Future research will likely focus on developing derivatives that target novel kinases or overcome resistance to existing therapies. For example, derivatives of this compound are being investigated as inhibitors of Polo-like Kinase 4 (PLK4), a crucial regulator of mitotic progression and a promising anticancer target. sci-hub.se

Matrix Metalloproteinases (MMPs): A significant recent development is the identification of 5-het(aryl)-3-aminoindolin-2-one derivatives as selective, non-zinc-binding inhibitors of MMPs, particularly MMP-2 and MMP-13. researchgate.netresearchgate.net This is a noteworthy finding as traditional MMP inhibitors often suffer from a lack of selectivity due to their zinc-chelating mechanism. researchgate.net The most potent compounds in this class have shown IC50 values in the low micromolar range against MMP-13. researchgate.net

Antiviral and Antimicrobial Applications: The this compound scaffold is also being explored for its potential in combating infectious diseases. researchgate.net Research has shown that certain derivatives exhibit promising activity against various viral and bacterial pathogens. For instance, some oxindole (B195798) derivatives have been identified as potential anti-HIV-1 agents. researchgate.net Additionally, the antimicrobial properties of indolin-2-one derivatives are an active area of investigation.

Other Therapeutic Areas: The versatility of the this compound core suggests its potential in a range of other therapeutic areas. Derivatives are being evaluated as:

Anti-inflammatory agents: By targeting enzymes like 5-lipoxygenase (5-LOX). acs.org

Antidiabetic agents: Through the inhibition of α-glucosidase. researchgate.netresearchgate.net

Neuroprotective agents: By modulating pathways involved in neurodegenerative diseases. austinpublishinggroup.com

The table below summarizes some of the emerging biological targets for this compound derivatives and their potential therapeutic applications.

| Biological Target | Potential Therapeutic Application | Key Research Findings |

| Matrix Metalloproteinases (MMP-2, MMP-13) | Cancer, Arthritis | 5-het(aryl)-3-aminoindolin-2-ones act as selective, non-zinc-binding inhibitors. researchgate.netresearchgate.net |

| Polo-like Kinase 4 (PLK4) | Cancer | A ligand-based virtual screen identified a lead compound with an IC50 of 0.6 nM. sci-hub.se |

| HIV-1 Reverse Transcriptase | HIV/AIDS | 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives show encouraging potency. researchgate.net |

| α-Glucosidase | Type 2 Diabetes | 3,5-disubstituted indolin-2-one derivatives have been identified as potent inhibitors. researchgate.net |

| 5-Lipoxygenase (5-LOX) | Inflammation | N-Aminoindoline derivatives have been studied as inhibitors of 5-LOX. acs.org |

| Src Kinase | Cancer | N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives show inhibitory activity. austinpublishinggroup.com |

Advanced Computational Modeling for Drug Design and Optimization

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, and its application to the this compound scaffold is poised to accelerate the discovery of new and improved therapeutic agents. nih.govmdpi.com CADD encompasses a range of computational techniques that can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). scielo.org.mxmdpi.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods like molecular docking can be employed to predict the binding mode and affinity of this compound derivatives. mdpi.comresearchgate.net This approach has been instrumental in understanding the interactions of these compounds with their targets. For example, docking studies of 5-het(aryl)-3-aminoindolin-2-one derivatives with MMPs have confirmed that they occupy the S1' binding site without coordinating the catalytic zinc ion, providing a rationale for their selectivity. researchgate.net Similarly, molecular docking has been used to analyze the binding mode of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives in the active site of Src kinase. austinpublishinggroup.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be utilized. researchgate.net These approaches rely on the knowledge of a set of molecules known to be active. Quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling are key LBDD techniques. researchgate.net For the this compound scaffold, QSAR studies can help identify the key structural features that contribute to a particular biological activity, guiding the design of more potent analogs. researchgate.net

Future directions in the computational modeling of this compound derivatives include:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event. nih.gov

Free Energy Calculations: To more accurately predict the binding affinity of ligands to their targets.

Machine Learning and Artificial Intelligence (AI): To develop predictive models for bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to generate novel molecular structures with desired characteristics. mdpi.comresearchgate.net

Hybrid Modeling: Combining different computational approaches to enhance the accuracy of predictions. nih.gov

Integration of this compound into Complex Molecular Architectures

The this compound core serves as a versatile building block for the construction of more complex molecular architectures with unique biological properties. smolecule.com The strategic incorporation of this scaffold into larger molecules, such as natural products or other pharmacologically active moieties, is a promising avenue for future research.

One area of focus is the synthesis of spirocyclic compounds, where the C3 position of the indolin-2-one ring is a spiro center. rsc.org As mentioned earlier, organocatalytic cascade reactions have been successfully employed to create spirooxindole γ-lactams. rsc.org These rigid, three-dimensional structures are of great interest in medicinal chemistry as they can present functional groups in well-defined spatial orientations, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Molecular hybridization, which involves combining the this compound scaffold with other known pharmacophores, is another key strategy. sci-hub.se This approach aims to create hybrid molecules with dual or synergistic biological activities. For example, hybrid molecules incorporating the this compound core and a pyrazole (B372694) moiety have been synthesized and evaluated for their antimicrobial activity. researchgate.net

The integration of unusual amino acids into the this compound structure is also an emerging area. nih.gov Unusual amino acids are valuable components in medicinal chemistry, and their incorporation can lead to peptidomimetics with improved pharmacological properties. nih.gov

Future research in this domain will likely explore:

Diversity-Oriented Synthesis: To generate libraries of complex and diverse molecules based on the this compound scaffold.

Natural Product Synthesis: Using this compound derivatives as key intermediates in the total synthesis of complex natural products.

Macrocyclization: Incorporating the this compound moiety into macrocyclic structures to create compounds with unique conformational properties and biological activities.

Nanotechnology and Delivery Systems for this compound Analogues

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Nanotechnology offers a powerful platform to address the challenges associated with drug delivery, such as poor solubility, low bioavailability, and off-target side effects. nih.govworldbrainmapping.org The development of nanotechnology-based delivery systems for this compound analogues is an exciting and rapidly advancing field of research.

Various types of nanocarriers are being explored for the delivery of anticancer drugs and other therapeutic agents, and these can be adapted for this compound derivatives. nih.gov These include:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Formed from biodegradable polymers, these nanoparticles can be engineered for controlled and sustained drug release. mdpi.com

Dendrimers: Highly branched, tree-like molecules with a well-defined structure that can carry multiple drug molecules.

Metallic Nanoparticles: Such as gold or silver nanoparticles, which can be functionalized with drugs and targeting ligands. researchgate.net

By encapsulating this compound analogues within these nanocarriers, it is possible to:

Improve Solubility and Stability: Enhance the solubility of poorly water-soluble derivatives and protect them from degradation in the biological environment. worldbrainmapping.org

Enable Targeted Delivery: By functionalizing the surface of the nanocarriers with targeting ligands (e.g., antibodies, peptides), the drug can be specifically delivered to diseased cells or tissues, minimizing exposure to healthy tissues and reducing side effects. nih.govworldbrainmapping.org

Achieve Controlled Release: The nanocarrier can be designed to release the drug in a controlled manner over an extended period, maintaining a therapeutic concentration at the target site. worldbrainmapping.org

Overcome Drug Resistance: Nanoparticles can help bypass drug efflux pumps, which are a common mechanism of multidrug resistance in cancer cells. mdpi.com

Future research in this area will focus on designing "smart" nanocarriers that can respond to specific stimuli in the disease microenvironment (e.g., pH, enzymes, temperature) to trigger drug release precisely at the target site. The integration of diagnostic and therapeutic functionalities into a single nanoplatform (theranostics) is another promising direction for the future of this compound-based therapies.

Q & A

Q. What are the common synthetic routes for 3-Aminoindolin-2-one, and how do their yields and conditions compare?

- Methodological Answer : this compound can be synthesized via two primary routes:

- Transition-metal-free cyclization : Using ammonia or primary amines as nitrogen sources, this method achieves high efficiency (yields up to 82.8%) under mild, eco-friendly conditions. The reaction involves nucleophilic addition and cyclization steps .

- Palladium-catalyzed hydrogenation : This approach reduces 3-(hydroxyimino)indolin-2-one intermediates (derived from isatin and hydroxylamine hydrochloride) with improved yield (82.8%) and simplified post-processing compared to earlier methods .

- Key considerations : The choice of method depends on scalability, cost, and desired functional group compatibility.

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming structural features, such as the indolin-2-one core and substituent positions (e.g., 3-amino group) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify reaction intermediates and final products, particularly in oxidative/reductive pathways .

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during reactions, such as alkoxylaminyl radicals in cyclization processes .

Advanced Research Questions

Q. How can structural modifications at the 3-position enhance the biological activity of this compound derivatives?

- Methodological Answer : Functionalization at the 3-position involves:

- Alkylation : Introducing groups like benzyloxyaminyl via sodium hydride-mediated reactions in DMF, which can improve pharmacokinetic properties (e.g., solubility) .

- Condensation reactions : Reacting with cinnamaldehydes or substituted benzaldehydes to form benzylidene derivatives (e.g., 3-(4-dimethylaminobenzylidene)indolin-2-one), which exhibit enhanced α-glucosidase inhibitory or anticancer activity .

- Challenges : Rapid β-scission of intermediates (e.g., O-trityloxime ethers) may necessitate stabilizing agents or low-temperature conditions .

Q. What strategies address contradictions in electrochemical data for this compound derivatives?

- Methodological Answer : Cyclic voltammetry studies reveal irreversible oxidation processes generating this compound and thiourea moieties. Discrepancies in redox potentials may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering peak potentials.

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) shift oxidation peaks to higher potentials, requiring calibration with internal standards .

Q. How are pharmacological properties (e.g., anticancer, antimicrobial) of this compound derivatives evaluated in vitro?

- Methodological Answer :

- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Derivatives with benzylidene groups show enhanced activity due to π-π stacking with DNA .

- Antimicrobial screening : Employ broth microdilution against pathogens (e.g., S. aureus, E. coli). Thiosemicarbazone derivatives exhibit potency by chelating essential metal ions in microbial enzymes .

- Mechanistic studies : Molecular docking and Western blotting validate interactions with targets like topoisomerase II or α-glucosidase .

Data Interpretation and Experimental Design

Q. How can researchers resolve conflicting data on reaction intermediates in this compound synthesis?

- Methodological Answer :

- EPR spectroscopy : Identifies transient radicals (e.g., alkoxylaminyl radicals) and distinguishes between competing pathways (e.g., cyclization vs. β-scission) .

- Kinetic studies : Monitor reaction progress via time-resolved GC-MS or HPLC to optimize conditions (e.g., temperature, catalyst loading) .

Q. What design principles guide the development of this compound-based ligands for enzyme inhibition?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) to enhance binding affinity to α-glucosidase or topoisomerase active sites .

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to synthesize enantiopure derivatives, improving target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.